6-Aminonicotinic acid monohydrochloride

説明

6-Aminonicotinic acid (6-ANA) is a compound that has been studied for its interesting solvatochromic and prototropic properties. It exhibits a single small Stokes shifted emission band in various solvents, indicating the presence of an amine derivative. The spectral characteristics of 6-ANA suggest that it exists as an undissociated molecule in polar aprotic solvents and as a zwitterion in polar protic solvents. The compound can form monocations and dications through protonation, as well as monoanions and dianions through deprotonation, depending on the solvent and pH conditions .

Synthesis Analysis

The electroorganic synthesis of 6-aminonicotinic acid has been achieved through the electrochemical hydrogenation of 5-chloro-2-nitropyridine and the electrochemical carboxylation of 2-amino-5-chloropyridine. This process occurs at a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution, with an apparent current density of 10 mA/cm^2. The synthesis is performed in an undivided cell and yields good results .

Molecular Structure Analysis

The molecular structure of 6-aminonicotinic acid has been explored through its interaction with inorganic acids, resulting in molecular salts with different dimensionalities. For instance, when combined with HBr, HNO3, and H3PO4, it forms molecular salts that exhibit 1-D chain, 2-D network, and 3-D stereoscopic framework structures, respectively. These structures are stabilized mainly by hydrogen bonding contacts, and their formation is influenced by the type of inorganic anion present .

Chemical Reactions Analysis

6-Aminonicotinic acid undergoes various chemical reactions depending on the environmental conditions. It can form different ionic species through protonation and deprotonation reactions. The formation of these species is influenced by the solvent and the pH/H0/H- values. The electronic structure calculations using AM1 method and density functional theory (DFT) B3LYP with 6-31G** basis set have been utilized to assign the experimental results to the respective ionic species .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminonicotinic acid have been characterized using various analytical techniques. Single-crystal X-ray diffraction, differential scanning calorimetry (DSC), thermogravimetric analyses (TGA), and UV–Vis absorption spectroscopy have been employed to study the molecular salts formed with inorganic anions. These studies have revealed the presence of intermolecular interactions such as H–H, O–H⋯N, C–H⋯π, and π⋯π contacts. The UV–Vis spectra exhibit a slight blue-shift to a shorter wavelength, indicating the influence of the inorganic anions on the absorption properties of the molecular salts .

In addition to its fundamental properties, 6-aminonicotinic acid derivatives have been investigated for their potential therapeutic applications. Specifically, 6-aminonicotinic acid esters have been synthesized and evaluated for their ability to reverse epigenetic changes in distant metastatic pancreatic carcinoma. These esters, through their metabolite 6-amino-NADP+, inhibit 6-phosphogluconate dehydrogenase (6PGD), which is implicated in the reprogrammed epigenetic state of cancer cells. Notably, certain esters have shown more potent antiproliferative activity and less toxicity compared to 6-aminonicotinamide (6AN), highlighting their therapeutic potential .

科学的研究の応用

Electrocatalytic Synthesis

6-Aminonicotinic acid can be synthesized electrocatalytically. A study by Gennaro et al. (2004) demonstrates its synthesis by electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2. This process yields good quantities of 6-aminonicotinic acid, highlighting its potential in industrial applications.

Solvatochromism and Prototropism

Dogra (2005) conducted studies on the solvatochromism and prototropism of 6-aminonicotinic acid, revealing its spectroscopic behavior in different solvents and acid-base concentrations (Dogra, 2005). This research contributes to understanding the compound's properties in various environments, which is crucial for its application in analytical chemistry.

Electroorganic Synthesis

Another approach to synthesizing 6-aminonicotinic acid involves electrochemical hydrogenation and carboxylation processes. Raju, Mohan, and Reddy (2003) reported a method that yields 6-aminonicotinic acid with good efficiency, indicating a viable pathway for its production in pharmaceutical and chemical industries (Raju, Mohan, & Reddy, 2003).

Electrocatalytic Carboxylation with CO2

Feng et al. (2010) explored a novel electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid, achieving high yield and selectivity. This method avoids the use of volatile and toxic solvents, making it environmentally friendly (Feng et al., 2010).

Molecular Structure Analysis

The molecular structure and spectral properties of 2-aminonicotinic acid, a related compound, were analyzed by Karabacak, Kose, and Atac (2012). Their work provides insights into the compound's vibrational frequencies and molecular structure, useful for various scientific applications (Karabacak, Kose, & Atac, 2012).

Pharmacological Applications

Petersen et al. (2014) synthesized and evaluated 6-aminonicotinic acid analogues for their potential as GABA(A) receptor agonists. This research suggests the compound's applicability in neuroscience and pharmacology (Petersen et al., 2014).

作用機序

Target of Action

The primary target of 6-Aminonicotinic Acid Hydrochloride is the NADP+ -dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses.

Mode of Action

6-Aminonicotinic Acid Hydrochloride acts as an inhibitor of the 6-phosphogluconate dehydrogenase enzyme . By inhibiting this enzyme, it interferes with the normal functioning of the pentose phosphate pathway, leading to a disruption in the production of NADPH and pentoses.

Biochemical Pathways

The compound affects the pentose phosphate pathway . This pathway is crucial for the generation of NADPH, which is necessary for fatty acid synthesis and the regeneration of reduced glutathione, an antioxidant. The inhibition of 6-phosphogluconate dehydrogenase by 6-Aminonicotinic Acid Hydrochloride leads to a decrease in NADPH production, affecting these downstream processes.

Pharmacokinetics

The pharmacokinetics of 6-Aminonicotinic Acid Hydrochloride in mice have been studied . After intravenous administration, the compound reached peak serum concentrations of 80-90 mM and was cleared rapidly, with half-life values of 7.4 and 31.3 minutes for the two phases of elimination . The bioavailability was 80-100% with identical plasma pharmacokinetics after intraperitoneal administration . At least 25% of the compound was excreted unchanged in the urine .

Result of Action

The inhibition of the pentose phosphate pathway by 6-Aminonicotinic Acid Hydrochloride results in ATP depletion . This can lead to cell death, making the compound potentially useful in cancer treatment. In fact, it has been shown to synergize with DNA-crosslinking chemotherapy drugs, such as cisplatin, in killing cancer cells .

Action Environment

The action of 6-Aminonicotinic Acid Hydrochloride can be influenced by environmental factors. For instance, the presence of water molecules can lead to a significant structural transition in the molecular assembly of the compound . This involves the selective weakening of -C-H···O bonds between 6-Aminonicotinic Acid molecules and the formation of new -O-H···O bonds between the compound and water molecules . This could potentially affect the compound’s action, efficacy, and stability.

Safety and Hazards

特性

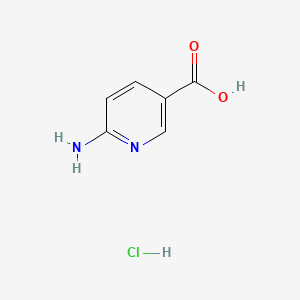

IUPAC Name |

6-aminopyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOMCBXVDGLPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201523 | |

| Record name | 6-Aminonicotinic acid monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminonicotinic acid monohydrochloride | |

CAS RN |

5336-87-8 | |

| Record name | 6-Aminonicotinic acid monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5336-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminonicotinic acid monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINONICOTINIC ACID MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P7VVU9OER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular structure of 6-aminonicotinic acid hydrochloride and how does it influence its crystal packing?

A1: 6-Aminonicotinic acid hydrochloride, also known as 2-amino-5-carboxypyridinium chloride, has the molecular formula C6H7N2O2+.Cl- []. The structure exhibits extensive hydrogen bonding interactions. The chloride ion interacts with the hydrogen atoms of the carboxylic acid group, the amino group, and the pyridinium ring. This intricate hydrogen bonding network leads to the formation of sheet-like structures in the crystal lattice. These sheets are stacked with a distance of 3.21 Å between them [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B1332885.png)

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)